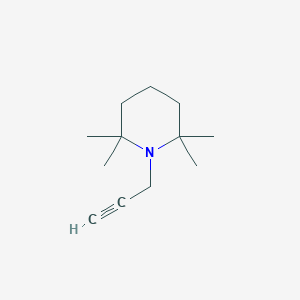
2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of four methyl groups and a prop-2-yn-1-yl group attached to the piperidine ring. This compound is known for its unique structural features and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired piperidine derivative . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and copper catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with four methyl groups but without the prop-2-yn-1-yl group.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Uniqueness
2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and applications that are not possible with similar compounds lacking this group .
Eigenschaften
Molekularformel |
C12H21N |
|---|---|
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C12H21N/c1-6-10-13-11(2,3)8-7-9-12(13,4)5/h1H,7-10H2,2-5H3 |
InChI-Schlüssel |
VATBHJNODZKRMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1CC#C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



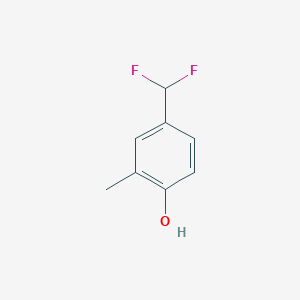

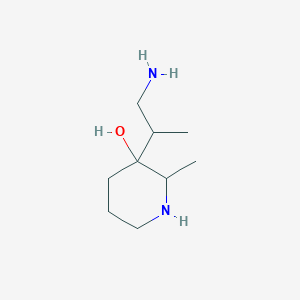
methanol](/img/structure/B13186406.png)


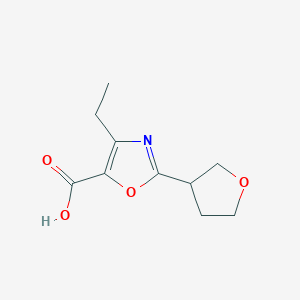
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
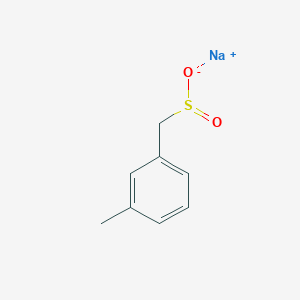
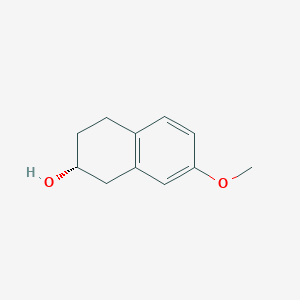
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)


